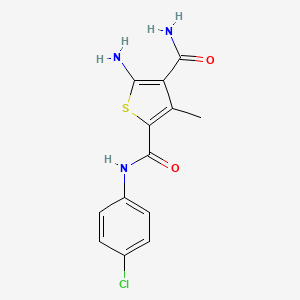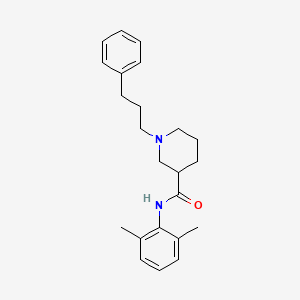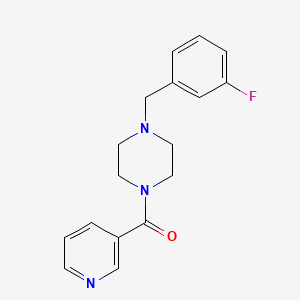
5-amino-N~2~-(4-chlorophenyl)-3-methyl-2,4-thiophenedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N~2~-(4-chlorophenyl)-3-methyl-2,4-thiophenedicarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of thiophene derivatives which have been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 5-amino-N~2~-(4-chlorophenyl)-3-methyl-2,4-thiophenedicarboxamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is known to be overactivated in many types of cancer. Additionally, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-amino-N~2~-(4-chlorophenyl)-3-methyl-2,4-thiophenedicarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the expression of various oncogenes. Furthermore, it has been found to have a low toxicity profile in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-amino-N~2~-(4-chlorophenyl)-3-methyl-2,4-thiophenedicarboxamide in lab experiments is its low toxicity profile in normal cells. Additionally, it has been found to exhibit potent anti-cancer and anti-inflammatory properties. However, one of the limitations is that it has not been extensively studied in clinical trials, and its efficacy and safety in humans are not well-established.
Direcciones Futuras
There are several future directions for the study of 5-amino-N~2~-(4-chlorophenyl)-3-methyl-2,4-thiophenedicarboxamide. One area of research could focus on the development of more potent analogs of the compound with improved efficacy and safety profiles. Additionally, further studies could investigate the potential use of the compound in combination with other anti-cancer drugs to enhance its therapeutic effects. Furthermore, clinical trials could be conducted to determine the safety and efficacy of the compound in humans.
Métodos De Síntesis
The synthesis of 5-amino-N~2~-(4-chlorophenyl)-3-methyl-2,4-thiophenedicarboxamide involves the reaction of 4-chloroaniline with 3-methyl-2,4-thiophenedicarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form an amide bond. The resulting product is then treated with ammonia to obtain the final compound.
Aplicaciones Científicas De Investigación
5-amino-N~2~-(4-chlorophenyl)-3-methyl-2,4-thiophenedicarboxamide has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties in various in vitro and in vivo studies. Furthermore, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
5-amino-2-N-(4-chlorophenyl)-3-methylthiophene-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-6-9(11(15)18)12(16)20-10(6)13(19)17-8-4-2-7(14)3-5-8/h2-5H,16H2,1H3,(H2,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFUCGMYCQWXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-N-(4-chlorophenyl)-3-methylthiophene-2,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4936176.png)

![(4aS*,8aR*)-2-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B4936183.png)

![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4936194.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4936200.png)
![(3R*,4R*)-1-[4-(2-furyl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4936208.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4936211.png)
![2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B4936226.png)

![3,4-bis[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B4936241.png)
![7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4936252.png)
![3-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B4936266.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4936268.png)